molecular formula C16H16IN2O2+ B14482967 Bis(4-acetamidophenyl)iodanium CAS No. 65084-42-6

Bis(4-acetamidophenyl)iodanium

Cat. No.: B14482967
CAS No.: 65084-42-6
M. Wt: 395.21 g/mol
InChI Key: XVMXWJBAJDJTRN-UHFFFAOYSA-O
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Description

Bis(4-acetamidophenyl)iodanium is a chemical compound belonging to the class of diaryliodonium salts. These compounds are known for their hypervalent iodine structure, which imparts unique reactivity and stability. This compound is particularly notable for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-acetamidophenyl)iodanium typically involves the reaction of 4-acetamidophenyl iodide with an oxidizing agent. One common method is the use of Oxone (potassium peroxymonosulfate) in the presence of sulfuric acid. This one-pot synthesis method is efficient and yields the desired iodonium salt in good quantities .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-acetamidophenyl)iodanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxone and sulfuric acid are commonly used in the synthesis of this compound.

    Catalysts: Palladium catalysts are often employed in coupling reactions involving this compound.

    Solvents: Organic solvents like dichloromethane and acetonitrile are frequently used.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. In substitution reactions, the primary products are arylated derivatives, while in coupling reactions, the products are typically biaryl compounds.

Scientific Research Applications

Bis(4-acetamidophenyl)iodanium has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development and as a precursor for bioactive molecules.

    Material Science: It is used in the preparation of advanced materials with specific properties.

    Photoinitiators: The compound can act as a photoinitiator in polymerization reactions.

Mechanism of Action

The mechanism of action of bis(4-acetamidophenyl)iodanium involves its hypervalent iodine center, which can facilitate various chemical transformations. The compound acts as an electrophilic arylating agent, transferring its aryl group to nucleophiles. This reactivity is attributed to the unique electronic structure of the hypervalent iodine, which stabilizes the transition state and lowers the activation energy of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-tert-butylphenyl)iodonium triflate
  • Diphenyliodonium hexafluorophosphate
  • Bis(4-methylphenyl)iodonium hexafluorophosphate

Uniqueness

Bis(4-acetamidophenyl)iodanium is unique due to its specific functional groups, which impart distinct reactivity and stability. Compared to other diaryliodonium salts, it offers different electronic and steric properties, making it suitable for specific applications in organic synthesis and material science .

Properties

CAS No.

65084-42-6

Molecular Formula

C16H16IN2O2+

Molecular Weight

395.21 g/mol

IUPAC Name

bis(4-acetamidophenyl)iodanium

InChI

InChI=1S/C16H15IN2O2/c1-11(20)18-15-7-3-13(4-8-15)17-14-5-9-16(10-6-14)19-12(2)21/h3-10H,1-2H3,(H-,18,19,20,21)/p+1

InChI Key

XVMXWJBAJDJTRN-UHFFFAOYSA-O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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